2-(2,4-Dinitroanilino)benzoic acid
Overview
Description
2-(2,4-Dinitroanilino)benzoic acid is an organic compound with the molecular formula C13H9N3O6. It is a derivative of benzoic acid, where the amino group is substituted with a 2,4-dinitrophenyl group. This compound is known for its applications in various scientific research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,4-Dinitroanilino)benzoic acid can be synthesized through the reaction of 2,4-dinitrofluorobenzene with anthranilic acid. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dinitroanilino)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Reduction: The reduction of this compound results in the formation of 2-(2,4-diaminoanilino)benzoic acid.
Substitution: Depending on the substituents introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
2-(2,4-Dinitroanilino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2-(2,4-Dinitroanilino)benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(2,4-Dinitroanilino)benzoic acid can be compared with other similar compounds such as:
2-(2,4-Diaminoanilino)benzoic acid: This compound is formed by the reduction of this compound and has different chemical properties and applications.
2-(2,4-Dinitrophenyl)aminobenzoic acid: Another derivative with similar structural features but different functional groups, leading to varied applications.
The uniqueness of this compound lies in its specific combination of nitro and amino groups, which confer distinct chemical reactivity and biological activities .
Properties
IUPAC Name |
2-(2,4-dinitroanilino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O6/c17-13(18)9-3-1-2-4-10(9)14-11-6-5-8(15(19)20)7-12(11)16(21)22/h1-7,14H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEIUNRFWLZDPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347890 | |
Record name | 2-(2,4-Dinitroanilino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7221-28-5 | |
Record name | 2-(2,4-Dinitroanilino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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